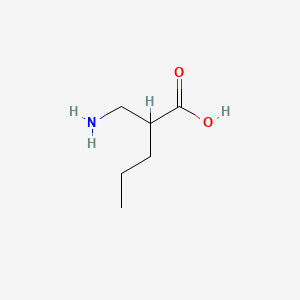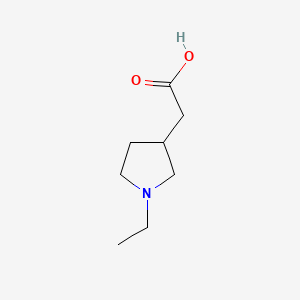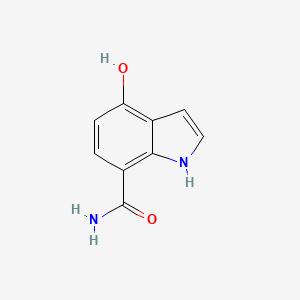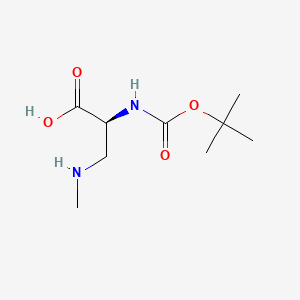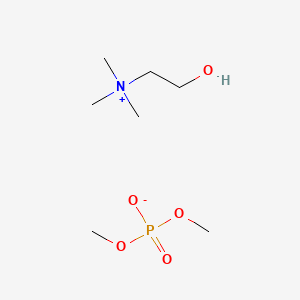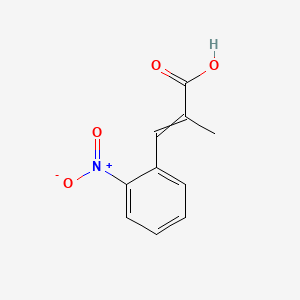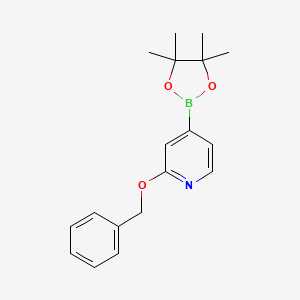
2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (2-BPMP) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to have several unique properties that make it attractive for use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of boric acid ester intermediates, highlighting the utility of tetramethyl-dioxaborolan-yl compounds in creating complex molecular structures. These intermediates have been characterized through spectroscopy and X-ray diffraction, providing insight into their molecular structures and potential applications in designing new materials and molecules (Huang et al., 2021).
Advanced Material Development
Tetramethyl-dioxaborolan-yl compounds are used in the development of advanced materials, such as luminescent polymers and coordination polymers. These materials have potential applications in electronics, photonics, and as sensors. For example, the synthesis of coordination polymers with specific ligands demonstrates the versatility of these compounds in forming materials with unique properties (Al-Fayaad et al., 2020).
Catalysis and Organic Synthesis
In the realm of organic synthesis, tetramethyl-dioxaborolan-yl compounds serve as intermediates in catalytic processes, including Suzuki coupling reactions. These reactions are fundamental in creating biologically active compounds, pharmaceuticals, and polymers, indicating the broad applicability of these compounds in synthetic organic chemistry (Bethel et al., 2012).
Analytical Applications
Research also explores the use of tetramethyl-dioxaborolan-yl compounds in developing fluorescent probes for detecting specific chemical substances, such as hydrogen peroxide or benzoyl peroxide. These probes have significant implications in environmental monitoring, explosive detection, and biological research (Tian et al., 2017).
properties
IUPAC Name |
2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVWJSOONXWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678209 |
Source


|
| Record name | 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-03-1 |
Source


|
| Record name | 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)
